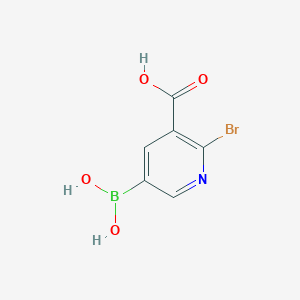
2-Bromo-3-carboxypyridine-5-boronic acid
説明
2-Bromo-3-carboxypyridine-5-boronic acid (2-Br-3-CPBA) is a boronic acid derivative of 2-bromo-3-carboxypyridine (2-Br-3-CP). It is a colorless, water-soluble crystalline solid that is commonly used as a reagent in organic synthesis. Its chemical structure consists of a bromine atom attached to a pyridine ring, and a carboxyl group attached to the bromine atom. 2-Br-3-CPBA is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, condensation, and oxidation reactions.
科学的研究の応用
1. Application in Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions
2-Bromo-3-carboxypyridine-5-boronic acid is used in palladium-catalyzed Suzuki–Miyaura borylation reactions, a key process in pharmaceutical API (Active Pharmaceutical Ingredient) synthesis. This method is efficient for preparing various active agents, including nitrogen-rich systems for potential anti-cancer and anti-TB (tuberculosis) agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
2. Role in the Development of Fluorescent Chemosensors
Boronic acids, including 2-Bromo-3-carboxypyridine-5-boronic acid, are crucial in developing fluorescent chemosensors for detecting carbohydrates and bioactive substances. These chemosensors have applications in disease diagnosis and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
3. Selective Ratiometric Fluorescence Detection
This compound is utilized in lanthanide metal-organic frameworks for selective ratiometric fluorescence detection of ions, such as fluoride ions. The tuning of optical properties of these frameworks by boric acid enhances their selectivity and sensitivity (Yang, Wang, Wang, & Yin, 2017).
4. Synthesis of Various Organic Compounds
2-Bromo-3-carboxypyridine-5-boronic acid plays a role in synthesizing diverse organic compounds, including 2-fluoropyridines and 2-pyridones, through Suzuki reactions. These compounds have various applications in organic synthesis and pharmaceutical development (Sutherland & Gallagher, 2003).
5. Catalysis in Suzuki-Miyaura Reactions
It is used in facilitating Suzuki-Miyaura reactions, especially for coupling partners like polyfluorophenyl and heteroaryl boronic acids. These reactions are significant for creating various biologically active compounds (Kinzel, Zhang, & Buchwald, 2010).
6. Analytical Chemistry Applications
This compound has been used as a labeling reagent for brassinosteroids, enhancing detection sensitivity in ultra high performance liquid chromatography-electrospray ionization triple quadrupole mass spectrometry. This is important for analyzing plant hormones and other bioactive substances (Huo, Wang, Han, Bai, Zhang, Yuan, & Liu, 2012).
7. Catalysis in Cross-Coupling Reactions
The compound is used in palladium-catalyzed cross-coupling for B-N, B-O, and B-CN bond formation, highlighting its role in synthesizing boron-rich molecules (Dziedzic, Saleh, Axtell, Martin, Stevens, Royappa, Rheingold, & Spokoyny, 2016).
8. In the Synthesis of α-Amino Acids
It has been involved in the synthesis of enantiomerically pure α-amino acids through asymmetric halogenation of chiral imide enolates, demonstrating its importance in the field of synthetic chemistry and drug development (Evans, Ellman, & Dorow, 1987).
9. Boronic Acid Catalysis
The compound contributes to boronic acid catalysis, particularly in aza-Michael additions of hydroxamic acid to quinone imine ketals. This showcases its versatility in organic reactions and potential medicinal applications (Hashimoto, Gálvez, & Maruoka, 2015).
特性
IUPAC Name |
5-borono-2-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCCLRYBPPHKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257138 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-carboxypyridine-5-boronic acid | |
CAS RN |
1451393-49-9 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



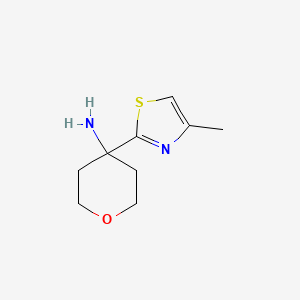
![Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-](/img/structure/B1526540.png)
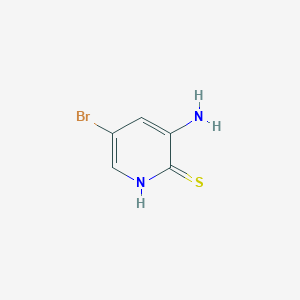
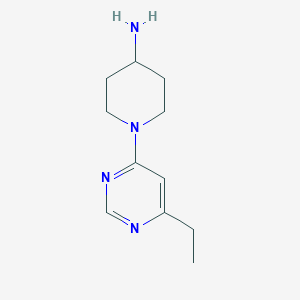
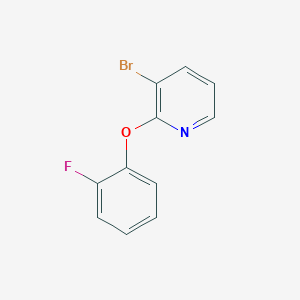
![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)
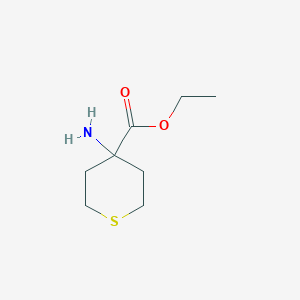
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)
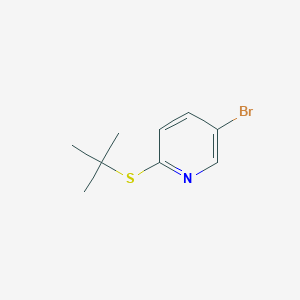
![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
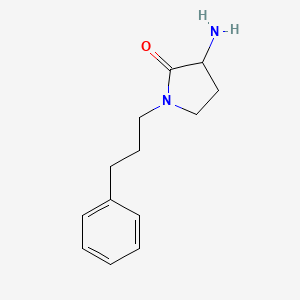
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)